(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
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Description
The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
is a chemical compound with the molecular formula C18H14F3NO
. Its molecular weight is 317.3 g/mol
. It is also known by other synonyms such as 4'- (3-pyrrolinomethyl)-3,4,5-trifluorobenzophenone
and MFCD03841883
.
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrole ring attached to a phenyl group, which is further attached to another phenyl group through a methanone linkage . The second phenyl group carries a trifluoromethyl group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .
Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3.6
, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0
hydrogen bond donors and 5
hydrogen bond acceptors . The compound has 4
rotatable bonds . Its topological polar surface area is 20.3 Ų
. The compound has 23
heavy atoms .
Scientific Research Applications
Isomorphous Methyl- and Chloro-substituted Small Heterocyclic Analogues
This study investigates isomorphous structures related to the compound , focusing on the chlorine-methyl exchange rule. These structures exhibit extensive disorder, which impacts their description and detection in data-mining procedures (Swamy et al., 2013).
One-pot Synthesis of Pyrrole Derivatives
An efficient one-pot synthesis method for a related compound, 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, was developed. This method is economical for the synthesis of pyrrole derivatives and achieved good yields (Kaur & Kumar, 2018).
Synthesis and DFT Study of Boric Acid Ester Intermediates
This research focuses on boric acid ester intermediates with benzene rings and their synthesis through a three-step substitution reaction. The structures were confirmed using various spectroscopy methods, and the molecular structures were calculated using density functional theory (DFT) (Huang et al., 2021).
Synthesis of Biologically Active Pyrazole Derivatives
A study on the microwave-assisted synthesis of biologically active pyrazole derivatives, which are structurally similar to the compound of interest. The synthesized compounds were characterized by IR and H NMR spectral data (Swarnkar, Ameta, & Vyas, 2014).
Synthesis and Antimicrobial Activity of Pyrazolines
This research synthesized a series of pyrazoline derivatives and evaluated their antimicrobial activity. The compounds containing a methoxy group showed high antimicrobial activity (Kumar et al., 2012).
Organofluorine Inhibitors of Fructose-1,6-bisphosphatase
The study screened a broad group of compounds, including substituted pyrazoles and pyrroles, to identify potential inhibitor lead compounds of fructose-1,6-bisphosphatase. Some compounds showed inhibitory activity comparable to that of the natural inhibitor (Rudnitskaya et al., 2009).
Synthesis of Pyrrole Derivatives as Potential Anticancer Agents
A series of pyrrole derivatives were synthesized, and their anticancer activity was investigated. Some compounds showed promising selectivity and therapeutic efficacy, indicating potential as anticancer candidates (Lan et al., 2013).
Molecular Structure and Antimicrobial Activity Studies
This study involved the experimental and theoretical vibrational study of a molecule structurally related to the compound of interest. The study also explored the molecule's antimicrobial activity and molecular docking simulation (Sivakumar et al., 2021).
Properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)17-5-3-4-16(12-17)18(24)15-8-6-14(7-9-15)13-23-10-1-2-11-23/h1-9,12H,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKAPTVTOWQCEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643043 |
Source
|
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-46-0 |
Source
|
Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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